L-3,6-Bis(5-(|A-amino-|A-carboxyethyl)ethyl)-2,5-diketopiperazine
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Overview
Description
L-3,6-Bis(5-(|A-amino-|A-carboxyethyl)ethyl)-2,5-diketopiperazine is a useful research compound. Its molecular formula is C14H24N4O6S2 and its molecular weight is 408.488. The purity is usually 95%.
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Scientific Research Applications
Mechanism of Action
Understanding the mechanism of action (MoA) of a compound is crucial for drug discovery. The MoA includes specific targets or pathways modulated by the compound . Computational methods, such as MAVEN, help predict drug targets based on chemical structure and causal reasoning based on protein-protein interactions and transcriptomic perturbation signatures . These methods provide a systems-level view of the MoA, linking predicted or known targets to modulated transcription factors via inferred signaling proteins .
Comparison with Similar Compounds
Comparing this compound with similar ones involves analyzing their structural similarities and differences:
PubChem 2-D and 3-D Neighboring: PubChem provides a list of 2-D and 3-D neighbors (similar compounds and similar conformers) for each compound in its database. This helps in identifying structurally similar molecules.
Natural Compounds: Similar natural compounds often share similar mechanisms of action.
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Properties
IUPAC Name |
(2R)-2-amino-3-[2-[(2S,5S)-5-[2-[(2R)-2-amino-2-carboxyethyl]sulfanylethyl]-3,6-dioxopiperazin-2-yl]ethylsulfanyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O6S2/c15-7(13(21)22)5-25-3-1-9-11(19)18-10(12(20)17-9)2-4-26-6-8(16)14(23)24/h7-10H,1-6,15-16H2,(H,17,20)(H,18,19)(H,21,22)(H,23,24)/t7-,8-,9-,10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYAHDLVIBDYQT-XKNYDFJKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(C(=O)O)N)C1C(=O)NC(C(=O)N1)CCSCC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CSC[C@@H](C(=O)O)N)[C@H]1C(=O)N[C@H](C(=O)N1)CCSC[C@@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724589 |
Source
|
Record name | (2R,2'R)-3,3'-{[(2S,5S)-3,6-Dioxopiperazine-2,5-diyl]bis[(ethane-2,1-diyl)sulfanediyl]}bis(2-aminopropanoic acid) (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70724589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356350-62-3 |
Source
|
Record name | (2R,2'R)-3,3'-{[(2S,5S)-3,6-Dioxopiperazine-2,5-diyl]bis[(ethane-2,1-diyl)sulfanediyl]}bis(2-aminopropanoic acid) (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70724589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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